
(4-((3-氟苄基)氧基)苯基)硼酸
描述
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H12BFO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis Analysis
The synthesis of “(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” involves several steps, but the exact process is not detailed in the available resources .
Molecular Structure Analysis
The molecular structure of “(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group via an oxygen atom. The phenyl ring is further substituted with a fluorobenzyl group .
Chemical Reactions Analysis
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” can participate in various chemical reactions, particularly coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Physical And Chemical Properties Analysis
“(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a solid substance with a melting point of 159-164 °C . Its molecular weight is 246.04 g/mol . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 425.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .
科学研究应用
成像和诊断中的应用
肿瘤成像和硼中子俘获疗法(4-((3-氟苄基)氧基)苯基)硼酸衍生物因其在肿瘤成像和硼中子俘获疗法 (BNCT) 中的潜力而受到研究。使用与 (4-((3-氟苄基)氧基)苯基)硼酸在结构上相关的化合物 4-硼-2-[18F]氟-D,L-苯丙氨酸 ([18F]FBPA) 进行的研究在使用正电子发射断层扫描术 (PET) 对黑色素瘤进行成像方面显示出有希望的结果。该化合物在黑色素瘤细胞中表现出高摄取和对代谢改变的稳定性,表明有可能提供高对比度的肿瘤图像 (Ishiwata 等人,1991 年; Ishiwata 等人,1992 年).
电化学生物传感器硼酸的衍生物,包括 (4-((3-氟苄基)氧基)苯基)硼酸,已被用于构建电化学生物传感器。这些生物传感器利用硼酸的独特特性来检测各种生物分子,例如糖、糖化血红蛋白 (HbA1c)、氟离子等。这些化合物的电化学活性允许开发可用于医疗诊断的传感器,例如用于监测血糖水平的非酶葡萄糖传感器和 HbA1c 传感器 (Wang 等人,2014 年).
医疗诊断和治疗含硼化合物,如 (4-((3-氟苄基)氧基)苯基)硼酸,已在医疗诊断和治疗中找到应用。某些含硼化合物的荧光特性,如 BODIPY,使其可用于生物成像和标记生物分子。这些化合物已被用于修饰药物微纳载体,以改善癌症治疗中的治疗效果,并允许对药物载体进行实时体外和体内成像 (Marfin 等人,2017 年).
优势和治疗应用
硼中子俘获疗法 (BNCT)含硼化合物因其在 BNCT 中的应用而受到广泛研究,BNCT 是一种用于治疗癌症的靶向放射疗法。例如,4-硼-2-[18F]氟-D,L-苯丙氨酸等化合物显示出用作 PET 成像中示踪剂的潜力,这对于 BNCT 治疗计划和监测至关重要 (Ishiwata 等人,1991 年).
硼酸类药物硼酸已被整合到药物发现工作中,因为它们有可能增强药物的效力并改善药物的药代动力学特性。这导致监管机构(如 FDA 和加拿大卫生部)批准了几种硼酸类药物,还有许多其他药物正在进行临床试验 (Plescia 和 Moitessier,2020 年).
药物递送系统硼酸化合物的独特特性使其适用于开发药物递送系统。它们的结构多功能性和易于进行化学修饰,可以创造出创新的多功能纳米载体,在药物递送和治疗效果方面提供显着优势 (Marfin 等人,2017 年).
作用机制
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their physicochemical properties, such as solubility and stability .
Result of Action
The effects of boronic acids at the molecular and cellular levels are generally determined by their specific interactions with their biological targets .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
安全和危害
未来方向
生化分析
Biochemical Properties
(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in various physiological processes. The boronic acid moiety of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .
Cellular Effects
The effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that are regulated by proteasomal degradation.
Molecular Mechanism
The molecular mechanism of action of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid involves its interaction with the active sites of target enzymes. The boronic acid group of the compound forms a tetrahedral adduct with the hydroxyl group of the active site serine residue in serine proteases. This interaction mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. Furthermore, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can also interact with other biomolecules, such as transcription factors, by forming reversible covalent bonds, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can vary over time. The stability of this compound is influenced by factors such as pH and temperature. Under physiological conditions, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is relatively stable, but it can undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of proteasome inhibition and apoptosis induction .
Dosage Effects in Animal Models
The effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues .
Metabolic Pathways
(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is involved in various metabolic pathways, primarily those related to its role as an enzyme inhibitor. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and excretion. The metabolic products of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can also interact with other enzymes and biomolecules, potentially leading to secondary effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. The targeting of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBNLKHBWJWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584760 | |
| Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-98-4 | |
| Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


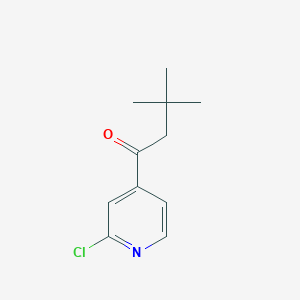







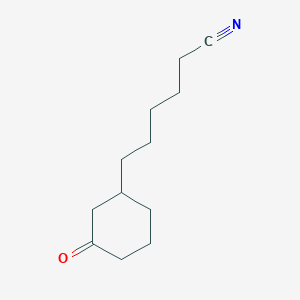
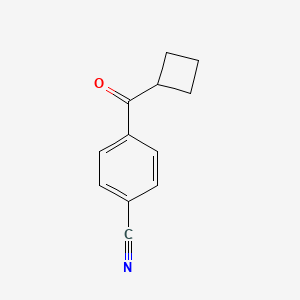
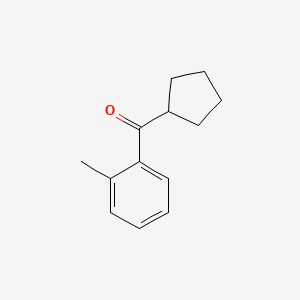
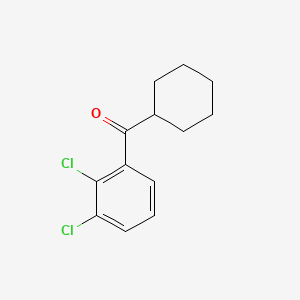
![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)

